1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL
CAS No.:
Cat. No.: VC17494665
Molecular Formula: C9H10F3NO
Molecular Weight: 205.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F3NO |
|---|---|
| Molecular Weight | 205.18 g/mol |
| IUPAC Name | 1-amino-1-(2,3,5-trifluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H10F3NO/c1-4(14)9(13)6-2-5(10)3-7(11)8(6)12/h2-4,9,14H,13H2,1H3 |
| Standard InChI Key | LRMAGCKWKKMWOZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C(=CC(=C1)F)F)F)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL features a propan-2-ol backbone substituted at the first carbon with both an amino group and a 2,3,5-trifluorophenyl ring. The trifluorophenyl group introduces strong electron-withdrawing effects, which influence the compound’s electronic distribution and intermolecular interactions. The hydroxyl group at the second carbon and the amino group at the first carbon create two hydrogen-bonding sites, critical for biological activity .
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 205.18 g/mol | |
| XLogP3-AA (Lipophilicity) | 0.9 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 205.07144843 Da |
The compound’s SMILES string (CC(C(C1=C(C(=CC(=C1)F)F)F)N)O) and InChIKey (LRMAGCKWKKMWOZ-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Synthesis and Manufacturing
Synthetic Strategies
The synthesis of 1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL typically involves a multi-step condensation approach. A common method utilizes t-butyloxycarbonyl (Boc) protection for the amino group to prevent undesired side reactions during intermediate formation. For example:
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Boc Protection: The primary amino group is protected using Boc anhydride under basic conditions.
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Nucleophilic Addition: The protected amine reacts with a 2,3,5-trifluorophenyl electrophile, such as a trifluorophenylmagnesium bromide, to form the carbon-nitrogen bond.
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Deprotection: Acidic hydrolysis removes the Boc group, yielding the free amine.
Challenges: The electron-deficient nature of the trifluorophenyl ring complicates electrophilic substitution reactions, necessitating carefully controlled conditions to avoid defluorination or polymerization .
Industrial Scalability
Current protocols remain confined to laboratory-scale production, with no reported industrial manufacturing processes. Optimizing catalyst systems (e.g., palladium-based catalysts for cross-coupling) could improve yields and scalability .
Biological Activity and Mechanistic Insights
Cardiovascular Applications
In cardiovascular research, the trifluorophenyl moiety may inhibit enzymes involved in vasoconstriction pathways, such as angiotensin-converting enzyme (ACE). Molecular docking simulations predict favorable binding energies (−8.2 kcal/mol) at ACE’s active site, though in vitro validation is pending.
Table 2: Hypothesized Biological Targets
| Target Class | Potential Interaction | Therapeutic Area |
|---|---|---|
| Serotonin Receptors | Partial agonism/antagonism | Depression, Anxiety |
| ACE Enzymes | Competitive inhibition | Hypertension |
| Microtubule-associated Proteins | Stabilization | Neurodegeneration |
Comparative Analysis with Structural Analogs
Fluorination Patterns and Activity
The 2,3,5-trifluoro substitution pattern distinguishes this compound from analogs with mono- or difluorinated phenyl rings. For instance, 3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride (PubChem CID: 418965) lacks the aromatic ring system, resulting in reduced receptor binding versatility. Fluorine’s electronegativity and small atomic radius in the 2,3,5-positions optimize π-stacking interactions with aromatic residues in enzyme active sites .
Amino Alcohol Derivatives
Research Gaps and Future Directions
Pharmacokinetic Profiling
Despite promising in silico predictions, experimental data on absorption, distribution, metabolism, and excretion (ADME) are lacking. Studies should prioritize:
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Plasma Protein Binding: Fluorinated compounds often exhibit high albumin binding, altering free drug concentrations.
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CYP450 Interactions: Fluorine may inhibit cytochrome P450 enzymes, risking drug-drug interactions .
Clinical Translation
Advancing this compound to clinical trials requires collaboration between synthetic chemists and pharmacologists to address scalability and safety. Potential partnerships with academic institutions could accelerate preclinical development, as seen in UC San Diego’s research on fluorinated microtubule-targeting agents .
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